molecular formula C28H36N2O2S B12338341 Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate

Cat. No.: B12338341
M. Wt: 464.7 g/mol
InChI Key: NKPFPDOUAIDXSZ-FTBISJDPSA-N
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Description

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate is a complex organic compound that belongs to the class of secondary amines It is characterized by the presence of a diethylamine group, a methylthio group, and a tritylamino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Butanoate Backbone: The butanoate backbone can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Attachment of the Tritylamino Group: The tritylamino group can be attached through a reaction with trityl chloride in the presence of a base.

    Formation of the Diethylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tritylamino group can be reduced to form secondary amines.

    Substitution: The diethylamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate involves its interaction with specific molecular targets. The diethylamine group can interact with receptors or enzymes, modulating their activity. The methylthio group can undergo redox reactions, affecting cellular redox balance. The tritylamino group can interact with hydrophobic regions of proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler secondary amine with similar reactivity but lacking the additional functional groups.

    Methylthio Compounds: Compounds containing the methylthio group, such as methylthiomethyl ethers.

    Tritylamino Compounds: Compounds containing the tritylamino group, such as tritylamine.

Uniqueness

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H36N2O2S

Molecular Weight

464.7 g/mol

IUPAC Name

N-ethylethanamine;(2S)-4-methylsulfanyl-2-(tritylamino)butanoic acid

InChI

InChI=1S/C24H25NO2S.C4H11N/c1-28-18-17-22(23(26)27)25-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,25H,17-18H2,1H3,(H,26,27);5H,3-4H2,1-2H3/t22-;/m0./s1

InChI Key

NKPFPDOUAIDXSZ-FTBISJDPSA-N

Isomeric SMILES

CCNCC.CSCC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCNCC.CSCCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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